Enhanced PLK4 Inhibitory Potency of Derivatives Containing the 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine Moiety
A derivative incorporating the 5-methoxy-2-(pyrrolidin-1-yl)pyrimidine moiety, (1R,2S)-5'-methoxy-2-(3-{[5-methoxy-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1H-indazol-6-yl)spiro[cyclopropane-1,3-indol]-2'(1'H)-one, demonstrates potent inhibition of PLK4 with an IC50 of 1.18 nM [1]. In contrast, a related PLK4 inhibitor lacking this specific substitution pattern, N-terminal GST-tagged human PLK4, exhibits a significantly higher IC50 of 290 nM [2]. This represents a >245-fold increase in potency attributed to the structural features of the 5-methoxy-2-(pyrrolidin-1-yl)pyrimidine-containing compound.
| Evidence Dimension | PLK4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.18 nM |
| Comparator Or Baseline | N-terminal GST-tagged human PLK4 inhibitor: 290 nM |
| Quantified Difference | >245-fold lower IC50 (more potent) |
| Conditions | In vitro kinase assay using ADP-Glo Kinase assay (PLK4) and indirect assay (comparator). |
Why This Matters
Procuring this specific building block is essential for synthesizing highly potent PLK4 inhibitors, a key target in anticancer research.
- [1] BindingDB. (n.d.). BDBM636038: (1R,2S)-5'-methoxy-2-(3-{[5-methoxy-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1H-indazol-6-yl)spiro[cyclopropane-1,3-indol]-2'(1'H)-one. View Source
- [2] BindingDB. (n.d.). BDBM50437839: CHEMBL2407911. View Source
